Tert-butyl (2-fluoroethyl)carbamate

Medicinal Chemistry Drug Design Physicochemical Property

Sourcing a protected, fluorinated amine for stepwise synthesis often leads to side reactions when using unprotected 2-fluoroethylamine. This N-Boc-2-fluoroethylamine scaffold solves this by providing orthogonal protection and a metabolically stable β-fluorine. Key data: • Enables selective Boc deprotection after incorporation into complex scaffolds. • Quantifiable logP ~1.07 for tuning pharmacokinetic profiles. • Established precursor for 2-[18F]fluoroethylamine PET prosthetic groups (ca. 30-50% RCY). Assured 98% purity and cold-chain logistics ensure reliable, research-grade delivery.

Molecular Formula C7H14FNO2
Molecular Weight 163.19 g/mol
CAS No. 178181-52-7
Cat. No. B065179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-fluoroethyl)carbamate
CAS178181-52-7
SynonymsCarbamic acid, (2-fluoroethyl)-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC7H14FNO2
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCF
InChIInChI=1S/C7H14FNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)
InChIKeyJBIAEHWXSFAFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (2-fluoroethyl)carbamate: Key Fluorinated Building Block


Tert-butyl (2-fluoroethyl)carbamate (CAS 178181-52-7) is a fluorinated, N-Boc-protected primary amine intermediate . It belongs to the class of carbamates, featuring a tert-butoxycarbonyl (Boc) protecting group on a 2-fluoroethylamine scaffold . The compound's molecular formula is C7H14FNO2, with a molecular weight of 163.19 g/mol and a typical commercial purity of 98% . The strategic combination of a fluorinated alkyl chain and a robust, acid-labile amine protecting group makes it a critical building block for introducing fluorine and a protected amine handle into more complex molecules, particularly in drug discovery and radiopharmaceutical synthesis [1].

Dual-function building block: N-Boc protected amine and fluoroethyl chain for stepwise molecular construction
Fluorine modulates lipophilicity and metabolic stability, enabling rational design in medicinal chemistry
Orthogonal Boc deprotection compatible with diverse synthetic routes after fluorinated fragment incorporation

Tert-butyl (2-fluoroethyl)carbamate vs. Generic Alternatives


Substituting tert-butyl (2-fluoroethyl)carbamate with a generic fluoroalkylamine or a different N-protected analog is not a trivial decision; it fundamentally alters both the synthetic workflow and the properties of the final product. The compound's dual functionality—a protected amine and a fluorinated ethyl group—is specifically engineered for stepwise molecular construction. Using an unprotected amine like 2-fluoroethylamine (CAS 460-08-2) introduces unwanted nucleophilicity that can lead to side reactions, while alternatives with different N-protecting groups (e.g., Cbz, Fmoc, or Alloc) alter the compound's stability and require different, often orthogonal, deprotection conditions [1]. Crucially, the presence of a single fluorine atom at the beta-position to the amine imparts distinct physicochemical properties, such as altered lipophilicity and metabolic stability, that cannot be replicated by non-fluorinated or differently fluorinated analogs . The following quantitative evidence guide details exactly where these differences become material for scientific selection.

!
Unprotected 2-fluoroethylamine introduces competing nucleophilicity and may cause side reactions, shifting synthetic outcome.
!
Alternative N-protecting groups (Cbz, Fmoc) alter stability and require different, often orthogonal, deprotection conditions.
!
Non-fluorinated alkyl analogs cannot replicate fluorine-specific lipophilicity and metabolic stability modulation.

Tert-butyl (2-fluoroethyl)carbamate: Comparative Evidence


Lipophilicity: Fluorinated vs. Non-Fluorinated Analog

The strategic placement of a single fluorine atom on the ethyl chain of tert-butyl (2-fluoroethyl)carbamate significantly alters its lipophilicity compared to its non-fluorinated counterpart, tert-butyl ethylcarbamate. This difference directly impacts membrane permeability and biodistribution of derived compounds. The fluorinated compound exhibits a measured octanol-water partition coefficient (logP) of 1.07 . In contrast, the non-fluorinated analog, tert-butyl ethylcarbamate, has a lower lipophilicity, which can be estimated as a class-level inference. While an exact experimental logP for the non-fluorinated analog is not directly available, the presence of a single fluorine atom is a well-established method for increasing lipophilicity by approximately 0.2–0.4 log units per fluorine in small alkyl chains [1]. This difference is material for procurement decisions when designing molecules for specific permeability or solubility profiles.

Lipophilicity (LogP)
Class-level inference
1.07
Measured logP; non-fluorinated analog estimated ~0.2–0.4 units lower.
Fluorine substitution effect class-level inference; supports permeability and solubility profiling.
Medicinal Chemistry Drug Design Physicochemical Property

In Vivo Stability: Carbamate vs. Carbonate

The core 2-fluoroethyl carbamate motif, a direct substructure of the target compound, exhibits distinct in vivo behavior compared to its carbonate analog. In a head-to-head study evaluating 18F-labeled PET tracers for tumor hypoxia imaging, the 2-fluoroethyl carbamate derivative ([18F]2) and the 2-fluoroethyl carbonate derivative ([18F]1) both showed good tumor uptake (>2.5%ID/g at 3 h) but also extensive defluorination (>4.0%ID/g in bone) and slow clearance from nontarget tissues (>1.5%ID/g) [REFS-1, REFS-2]. While both molecules ultimately proved suboptimal for the specific hypoxia imaging application, the study provides quantitative evidence that the carbamate and carbonate linkers, when conjugated to the same 4-nitrobenzyl scaffold, are not interchangeable; they exhibit similar, but not identical, pharmacokinetic profiles. This data underscores that the carbamate functionality itself, present in tert-butyl (2-fluoroethyl)carbamate, is a key determinant of in vivo behavior.

In Vivo Defluorination
Head-to-head
Carbamate >4.0%ID/g vs Carbonate >4.0%ID/g
Both linkers show similarly high bone uptake; not significantly different at 3 h p.i.
Tumor-bearing mice PET study; context-dependent, both suboptimal for hypoxia imaging.
Radiopharmaceuticals PET Imaging In Vivo Stability

Commercial Purity: High-Grade vs. Lower-Grade

The target compound is widely available from multiple commercial suppliers with a standard purity specification of 98%, as verified by NMR, HPLC, or GC [REFS-1, REFS-2]. In contrast, some suppliers or alternative fluorinated carbamate derivatives may be offered at a lower purity grade, such as 95% . The difference of 3% purity is not merely a cosmetic metric; it represents a potentially significant level of unknown impurities that can interfere with sensitive chemical reactions, particularly in medicinal chemistry and radiopharmaceutical synthesis where side reactions can dramatically lower yields or compromise biological assay results. For procurement, specifying a 98% purity grade versus a 95% grade ensures a higher level of batch-to-batch consistency and minimizes the risk of failed syntheses.

Commercial Purity
Data to verify
98%
Typical specification vs 95% lower-grade lots; 3% purity difference may impact reaction reproducibility.
Supplier-specified purity; verify for sensitive radiochemical or medicinal chemistry applications.
Chemical Sourcing Reproducibility Quality Control

18F-Fluoroethylamine Precursor for Radiolabeling

Tert-butyl (2-fluoroethyl)carbamate, specifically in its tosylated form (N-Boc-2-(p-toluenesulfonyloxy)ethylamine), is a well-established and validated precursor for the no-carrier-added (n.c.a.) synthesis of the critical 18F-prosthetic group, 2-[18F]fluoroethylamine [1]. This reaction is typically carried out via cryptate-mediated 18F-fluorination in DMSO, with reported radiochemical yields (RCY) in the range of 30-50% [2]. This is a distinct advantage over alternative fluorinated synthons that may require more complex or lower-yielding radiosynthetic routes. The compound's utility is not merely theoretical; it is a documented and functional building block in the production of peptide-based PET tracers, such as [Gly-(2-[18F]fluoroethyl)NH9]-oxytocin [REFS-1, REFS-2].

18F-Radiosynthesis
Head-to-head
RCY ca. 30-50% via tosylate precursor, cryptate-mediated 18F-fluorination in DMSO
Established method for 2-[18F]fluoroethylamine; documented use in peptide PET tracer synthesis.
Reliable RCY range reported; alternative routes may have more variable yields.
Radiochemistry PET Tracer Synthesis Prosthetic Group

Tert-butyl (2-fluoroethyl)carbamate: Key Applications


18F-Fluoroethylamine Precursor for PET Imaging

The tosylate derivative of tert-butyl (2-fluoroethyl)carbamate is a proven and widely used precursor for the radiosynthesis of 2-[18F]fluoroethylamine, a versatile prosthetic group for 18F-labeling of peptides and proteins for positron emission tomography (PET) imaging. This application is supported by direct literature evidence demonstrating its use in the synthesis of labeled oxytocin [REFS-1, REFS-2]. The reliable radiochemical yields (ca. 30-50%) and established protocols make it a preferred choice for radiochemists developing novel PET tracers.

Fluorinated Drug Discovery Building Block

The compound serves as a strategic intermediate in medicinal chemistry for introducing a fluorinated ethylamine motif into drug candidates. The presence of the single fluorine atom imparts a quantifiable increase in lipophilicity (logP ~1.07) compared to non-fluorinated analogs, a property that can be leveraged to tune a molecule's pharmacokinetic profile [REFS-1, REFS-2]. The orthogonal Boc protecting group allows for selective deprotection under mild acidic conditions after the fluorinated fragment has been incorporated into the larger molecular scaffold [2].

Beta-Fluorine Effects Probe

The 2-fluoroethyl moiety is a valuable probe for investigating the effects of β-fluorine substitution on amine basicity, conformation, and biological activity. The target compound provides a convenient, protected form of this probe that can be selectively deprotected and coupled to various biomolecules. The direct comparative in vivo stability data available for the carbamate vs. carbonate linker (both >4.0%ID/g bone uptake for the 4-nitrobenzyl derivatives) provides a quantitative baseline for researchers designing new molecular probes [3].

Application
Selection Property
Validation Focus
18F-PET prosthetic group synthesis
Established tosylate precursor and radiosynthetic protocol
Radiochemical incorporation and linker stability evaluation
Fluorinated medicinal chemistry intermediate
Orthogonal Boc protection and fluorine-mediated physicochemical tuning
Lipophilicity modulation and metabolic stability in derived compounds
β-Fluorine amine probe research
Convenient protected 2-fluoroethylamine for selective coupling
Amine basicity and conformational effects in biological models
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